molecular formula C10H8N2O4 B1589502 [3-(3-Nitrophenyl)-1,2-oxazol-5-yl]methanol CAS No. 438565-35-6

[3-(3-Nitrophenyl)-1,2-oxazol-5-yl]methanol

Cat. No.: B1589502
CAS No.: 438565-35-6
M. Wt: 220.18 g/mol
InChI Key: XYRUMJFRFUSYEP-UHFFFAOYSA-N
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Description

[3-(3-Nitrophenyl)-1,2-oxazol-5-yl]methanol is an organic compound that features a nitrophenyl group attached to an oxazole ring, which is further connected to a methanol moiety

Properties

IUPAC Name

[3-(3-nitrophenyl)-1,2-oxazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c13-6-9-5-10(11-16-9)7-2-1-3-8(4-7)12(14)15/h1-5,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRUMJFRFUSYEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70457269
Record name [3-(3-Nitrophenyl)-1,2-oxazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438565-35-6
Record name 3-(3-Nitrophenyl)-5-isoxazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438565-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(3-Nitrophenyl)-1,2-oxazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-Nitrophenyl)-1,2-oxazol-5-yl]methanol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-nitrobenzaldehyde with hydroxylamine to form an oxime, which is then cyclized to form the oxazole ring. The final step involves the reduction of the nitro group to form the methanol derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol moiety, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of [3-(3-Nitrophenyl)-1,2-oxazol-5-yl]carboxylic acid.

    Reduction: Formation of [3-(3-Aminophenyl)-1,2-oxazol-5-yl]methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

[3-(3-Nitrophenyl)-1,2-oxazol-5-yl]methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [3-(3-Nitrophenyl)-1,2-oxazol-5-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the oxazole ring can form hydrogen bonds with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

    [3-(4-Nitrophenyl)-1,2-oxazol-5-yl]methanol: Similar structure but with the nitro group in the para position.

    [3-(3-Nitrophenyl)-1,2-oxazol-4-yl]methanol: Similar structure but with the oxazole ring substituted at a different position.

Uniqueness: [3-(3-Nitrophenyl)-1,2-oxazol-5-yl]methanol is unique due to the specific positioning of the nitro group and the oxazole ring, which can influence its reactivity and interaction with biological targets. This uniqueness can lead to distinct biological activities and applications compared to its analogs.

Biological Activity

[3-(3-Nitrophenyl)-1,2-oxazol-5-yl]methanol is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, focusing on antimicrobial, anticancer, and other pharmacological activities. The analysis includes data tables summarizing key findings and case studies that highlight the compound's significance in medicinal chemistry.

Chemical Structure and Properties

The compound's structure features a nitrophenyl group attached to an oxazole ring, which is known for its diverse biological activities. The presence of the nitro group can influence the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of oxazole derivatives, including this compound. The minimal inhibitory concentrations (MIC) against various bacterial strains were assessed to determine effectiveness.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Escherichia coli15
Staphylococcus aureus10
Bacillus subtilis20

These results indicate that this compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, which is crucial for developing new antibiotics.

Anticancer Activity

Research has also focused on the anticancer potential of oxazole derivatives. A study investigated the effects of various substituted oxazoles on cancer cell lines, revealing promising results for compounds with similar structures.

Case Study: Cytotoxicity Assessment
In a study by Guzow et al. (2021), the cytotoxic effects of several oxazole derivatives were tested on human cancer cell lines using the WST-1 assay. The findings showed that this compound had a notable reduction in cell viability at concentrations above 25 µM.

Table 2: Cytotoxicity of Oxazole Derivatives

CompoundIC50 (µM)Cell Line
This compound30HeLa
Compound A45MCF7
Compound B50A549

These data suggest that this compound may serve as a lead compound for further development in cancer therapeutics.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that nitro-substituted compounds can induce oxidative stress in target cells, leading to apoptosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[3-(3-Nitrophenyl)-1,2-oxazol-5-yl]methanol
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